Home > Products > Screening Compounds P112577 > c-Ceritinib TFA salt
c-Ceritinib TFA salt -

c-Ceritinib TFA salt

Catalog Number: EVT-1534495
CAS Number:
Molecular Formula: C33H44ClF3N6O5S
Molecular Weight: 729.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
c-Ceritinib TFA salt is a coupleable ceritinib analog with a linker which also binds multiple other kinases, including FAK1, RSK1/2, ERK1/2, CAMKK2 and FER.
Source and Classification

Ceritinib was originally developed by Novartis and has been classified as a targeted therapy for lung cancer. It is part of a class of drugs known as small molecule inhibitors, specifically designed to interfere with the activity of specific proteins involved in cancer progression. The c-Ceritinib variant represents a modification aimed at improving the pharmacological profile of the original compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of c-Ceritinib involves several key steps that enhance its efficacy. According to recent studies, one method includes the use of sodium borohydride in methanol to reduce specific intermediates, followed by purification through column chromatography. This process yields a high purity product suitable for further biological evaluation .

  1. Initial Reaction: The synthesis begins with the formation of key intermediates using traditional organic reactions such as nucleophilic substitutions and reductions.
  2. Purification: The crude products are purified using techniques like flash chromatography, which allows for the separation of desired compounds based on their polarity.
  3. Final Product Formation: The final product is obtained by careful control of reaction conditions to ensure high yield and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of c-Ceritinib TFA salt can be represented by its chemical formula and structural components. The compound features a complex arrangement that includes:

  • A piperidinyl group that enhances binding affinity to anaplastic lymphoma kinase.
  • A sulfoxide structure that contributes to its biological activity.
  • The trifluoroacetate moiety, which improves solubility.

The structural data can be analyzed using techniques such as X-ray crystallography, which provides insights into the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

Reactions and Technical Details

c-Ceritinib undergoes several chemical reactions during its synthesis and application:

  • Reduction Reactions: These are crucial for modifying functional groups to enhance activity against target kinases.
  • Nucleophilic Substitution: This reaction type is often employed to introduce various substituents that can affect the potency and selectivity of the compound.
  • Stability Testing: The compound's stability under physiological conditions is assessed through various analytical techniques including HPLC-MS, ensuring it maintains efficacy during storage and use .
Mechanism of Action

Process and Data

c-Ceritinib exerts its therapeutic effects primarily through inhibition of anaplastic lymphoma kinase. The mechanism involves:

  1. Binding Affinity: c-Ceritinib binds to the ATP-binding site of anaplastic lymphoma kinase, preventing substrate phosphorylation.
  2. Signal Transduction Interference: By inhibiting this kinase, c-Ceritinib disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  3. Biological Activity Confirmation: In vitro studies have demonstrated significant inhibition of cell lines expressing anaplastic lymphoma kinase, with IC50 values indicating high potency .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

c-Ceritinib TFA salt exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the trifluoroacetate salt form, facilitating formulation in aqueous solutions.
  • Stability: Exhibits stability under various pH conditions, making it suitable for oral or intravenous administration.
  • Molecular Weight: The molecular weight and structural integrity are critical for determining dosage forms and delivery mechanisms .
Applications

Scientific Uses

c-Ceritinib TFA salt has several applications in the field of oncology:

  • Cancer Treatment: Primarily used in targeted therapies for patients with non-small cell lung cancer harboring anaplastic lymphoma kinase mutations.
  • Research Tool: Utilized in preclinical studies to understand the role of anaplastic lymphoma kinase in cancer biology.
  • Drug Development: Serves as a lead compound for developing new analogs with improved selectivity or reduced side effects.
Synthetic Methodologies and Optimization

Design and Rationale for c-Ceritinib Derivative Synthesis

Structural Modifications for Affinity Matrix Compatibility

c-Ceritinib (coupleable ceritinib) was engineered to enable chemoproteomic studies of ceritinib's polypharmacology. The design retained ceritinib’s core pharmacophore while modifying the solvent-exposed piperidine moiety to serve as an attachment point for affinity matrices. This modification involved introducing a primary amine linker (–CH₂CH₂CH₂NH₂) via a three-step synthesis: (1) boc-protection of the piperidine nitrogen, (2) alkylation with 3-bromopropylamine, and (3) acid-mediated deprotection. Crucially, crystallographic analysis confirmed that this modification preserved binding to anaplastic lymphoma kinase (ALK) due to the piperidine group’s orientation away from the ATP-binding pocket [1] [3]. The resulting c-ceritinib derivative demonstrated indistinguishable ALK inhibitory activity (IC₅₀ = 0.15 nM) compared to unmodified ceritinib, validating its utility for target identification studies [1].

Table 1: Structural Comparison of Ceritinib and c-Ceritinib

PropertyCeritinibc-Ceritinib
Attachment PointNonePiperidine nitrogen
Linker–CH₂CH₂CH₂NH₂
ALK IC₅₀0.15 nM0.15 nM
Affinity Matrix UtilityNoYes (NHS-sepharose)

Functional Group Engineering for Radiolabeling Applications

The primary amine handle in c-ceritinib was strategically incorporated to facilitate radiolabeling for quantitative biodistribution studies. This amine group enables conjugation with chelating agents (e.g., DOTA-NHS for ⁶⁴Cu labeling) without obstructing target engagement. Molecular dynamics simulations indicated the linker’s optimal length (C3 alkyl chain) minimizes steric hindrance during tracer binding. Additionally, the protonatable amine allows salt formation (e.g., TFA salt) to enhance solubility (>5 mg/mL in aqueous buffers) for in vivo applications. This design addresses the limited blood-brain barrier penetration of first-generation ALK inhibitors by enabling real-time tracking of CNS distribution [2] [6].

Key Synthetic Routes and Intermediate Characterization

Piperidine-Based Coupling Strategies

The synthesis of c-ceritinib hinges on regioselective functionalization of the 4-(piperidin-4-yl)aniline intermediate. A three-step sequence achieves this:

  • Boc Protection: Treatment of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C yields the Boc-piperidine intermediate (95% purity by HPLC) [5].
  • Alkylation: Reaction with 3-bromopropylamine hydrobromide in acetonitrile using N,N-diisopropylethylamine (DIPEA) as base (60°C, 12 hr), achieving 78% yield after recrystallization [8].
  • Deprotection: Cleavage of the Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM) generates the TFA salt of the amine-functionalized intermediate (white solid, 92% yield) [1] [5].

NMR characterization confirmed regioselectivity: the piperidine H-4 proton shift moved from δ 3.05 ppm (free base) to δ 3.52 ppm (Boc-protected), while alkylation caused a downfield shift to δ 3.78 ppm [5].

Microwave-Assisted Condensation Protocols

Final assembly of c-ceritinib employs microwave-accelerated Buchwald-Hartwig coupling between 5-chloro-N⁴-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidine-2,4-diamine and 2-bromobenzenesulfonamide. Key optimizations include:

  • Solvent: Tetrahydrofuran (THF) outperformed DMF due to reduced side-product formation.
  • Catalyst: Pd₂(dba)₃/XPhos system enabled >95% conversion at 150°C.
  • Time Reduction: Conventional heating (12 hr at 100°C) was replaced by microwave irradiation (210 W, 150°C, 20 min), increasing yield from 65% to 88% [2] [5].

Table 2: Optimization of Coupling Reaction Conditions

ConditionConventionalMicrowave-Assisted
Temperature100°C150°C
Time12 hours20 minutes
Catalyst Loading5 mol%2 mol%
Yield65%88%
Purity (HPLC)92%99%

Boc Protection/Deprotection Mechanisms in Intermediate Formation

The Boc group serves dual roles:

  • Steric Shielding: Prevents undesired N-alkylation of the piperidine during bromopropylamine coupling by blocking the nucleophilic nitrogen.
  • Acid-Labile Handle: Selective deprotection with TFA/DCM (1:1 v/v, 25°C, 1 hr) avoids cleavage of sulfonamide or aniline groups. The reaction progress is monitored by TLC (Rf shift from 0.7 to 0.2 in ethyl acetate/hexanes). The TFA salt crystallizes directly from the reaction mixture upon addition of diethyl ether, eliminating chromatography [1] [5]. FT-IR analysis confirmed deprotection via disappearance of the Boc carbonyl stretch at 1695 cm⁻¹ and emergence of TFA’s C=O peak at 1673 cm⁻¹ [8].

Scalability and Industrial Production Challenges

Solvent Selection and Reaction Yield Optimization

Scaling c-ceritinib synthesis requires addressing solvent-dependent side reactions:

  • Alkylation Step: Acetonitrile was replaced with 2-methyl-THF due to its higher boiling point (80°C vs. 82°C) and improved substrate solubility, reducing reaction time from 12 hr to 8 hr and increasing yield by 15% [8].
  • Coupling Reaction: Tetrahydrofuran (THF) was selected over DMF to avoid genotoxic impurity formation (e.g., dimethylamine adducts). However, THF’s low boiling point (66°C) necessitated pressurized reactors for temperatures >100°C [6] [8].
  • TFA Salt Formation: Ethanol/water mixtures (4:1 v/v) enabled crystallization with >99.5% purity, avoiding energy-intensive lyophilization.

Table 3: Solvent Impact on c-Ceritinib Synthesis Efficiency

Reaction StepOptimal SolventYieldPurityKey Advantage
Boc ProtectionTHF95%98%Rapid dissolution
Piperidine Alkylation2-Me-THF93%97%Higher T, reduced time
DeprotectionDCM/EtOH92%99.5%Direct crystallization
Final CouplingTHF88%99%Low side-product formation

Chromatography-Free Purification Techniques

Industrial production avoids column chromatography through:

  • Crystallization-Triggered Purification: The Boc-protected intermediate precipitates upon adding heptane to the THF reaction mixture (95% recovery). Particle size is controlled via anti-solvent addition rate (5 mL/min) to ensure filtration efficiency [5] [8].
  • Acid-Base Extraction: Crude c-ceritinib is dissolved in ethyl acetate, washed with 5% citric acid (removes basic impurities) and saturated NaHCO₃ (removes acidic byproducts), achieving 98% purity without chromatography [1].
  • Salt Formation: TFA salt crystallization from ethanol/water yields needle-like crystals ideal for filtration (99.5% purity by HPLC). Process analytical technology (PAT) monitors crystal growth kinetics to prevent oiling out [8].

Properties

Product Name

c-Ceritinib TFA salt

IUPAC Name

2-N-[4-[1-(3-Aminopropyl)piperidin-4-yl]-5-methyl-2-propan-2-yloxyphenyl]-5-chloro-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine TFA salt

Molecular Formula

C33H44ClF3N6O5S

Molecular Weight

729.26

InChI

InChI=1S/C31H43ClN6O3S.C2HF3O2/c1-20(2)41-28-18-24(23-11-15-38(16-12-23)14-8-13-33)22(5)17-27(28)36-31-34-19-25(32)30(37-31)35-26-9-6-7-10-29(26)42(39,40)21(3)4;3-2(4,5)1(6)7/h6-7,9-10,17-21,23H,8,11-16,33H2,1-5H3,(H2,34,35,36,37);(H,6,7)

InChI Key

FKBMBECSPDIAOT-UHFFFAOYSA-N

SMILES

ClC1=CN=C(NC2=C(OC(C)C)C=C(C3CCN(CCCN)CC3)C(C)=C2)N=C1NC4=CC=CC=C4S(=O)(C(C)C)=O.O=C(O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Coupleable ceritinib; c-Ceritinib TFA salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.